7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Anticancer Cytotoxicity Tanshinone SAR

7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione, also known as 3-hydroxytanshinone IIA, 3α-hydroxytanshinone IIA, or hydroxytanshinone IIA (CAS 97399-71-8 for the (7R)-isomer; CAS 18887-18-8 for the (7S)-isomer), is a tanshinone-class abietane diterpenoid quinone (C₁₉H₁₈O₄, MW 310.35 g/mol). It is a naturally occurring hydroxylated metabolite of tanshinone IIA, identified in the roots of Salvia miltiorrhiza (Danshen) and other Salvia species.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B12111538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O
InChIInChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3
InChIKeyPTDUBPDLRWKSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione (3-Hydroxytanshinone IIA): Procurement-Relevant Baseline Profile


7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione, also known as 3-hydroxytanshinone IIA, 3α-hydroxytanshinone IIA, or hydroxytanshinone IIA (CAS 97399-71-8 for the (7R)-isomer; CAS 18887-18-8 for the (7S)-isomer), is a tanshinone-class abietane diterpenoid quinone (C₁₉H₁₈O₄, MW 310.35 g/mol) [1]. It is a naturally occurring hydroxylated metabolite of tanshinone IIA, identified in the roots of Salvia miltiorrhiza (Danshen) and other Salvia species [2]. The compound bears a single hydroxyl substituent at the 7-position of the saturated ring, distinguishing it structurally from the parent tanshinone IIA and other in-class analogs. Its reported physicochemical properties include an XLogP of ~3.0, topological polar surface area of 67.50 Ų, one H-bond donor, and four H-bond acceptors [3].

Scaffold Hydroxylated tanshinone diterpenoid quinone scaffold for SAR studies
Physicochemical Altered H-bond donor/acceptor profile vs. parent tanshinone IIA
Stereochemistry Chiral (7R) and (7S) isomers for stereochemical-control investigations

Why Tanshinone IIA and Other In-Class Analogs Cannot Substitute for 7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione


Substituting this compound with unmodified tanshinone IIA or other tanshinone analogs (e.g., cryptotanshinone, tanshinone I, dihydrotanshinone) carries a high risk of underperformance in target assays. The introduction of a single hydroxyl group at the 7-position of the saturated ring fundamentally alters hydrogen-bonding capacity (1 H-bond donor, 4 acceptors vs. 0 donors and 3 acceptors for tanshinone IIA), modulates lipophilicity, and shifts biological target engagement [1]. Direct comparative data demonstrate that this structural modification produces a 4- to 4.5-fold increase in antiproliferative potency against multiple cancer cell lines relative to tanshinone IIA, with statistical significance (P<0.05) [2]. Furthermore, among a panel of tanshinone derivatives, 3-hydroxytanshinone IIA exhibited the most pronounced HIF-1α inhibition and was one of only seven out of twenty-one tanshinone derivatives to surpass 50% inhibition of SARS-CoV-2 3CLpro at 50 μM [3][4]. These activity cliffs underscore that generic in-class substitution cannot be assumed without quantitative loss of function.

Hydroxylation-dependent potency shift
Introduction of the 7-OH group alters hydrogen bonding and lipophilicity; antiproliferative response may not transfer from unmodified tanshinone IIA.
H-bond / lipophilicity mismatch
Different donor/acceptor count vs. parent (1HBD/4HBA vs. 0/3) can shift target engagement and solubility; analogs may not replicate pathway modulation.
Isoform and precursor substitution risk
Using tanshinone IIA, cryptotanshinone, or other in-class analogs may yield different HIF-1α, BChE, or metal-chelation endpoint profiles; requires independent validation.

Quantitative Differentiation Evidence for 7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione vs. Closest Analogs


Antiproliferative Potency: Direct Head-to-Head IC50 Comparison with Tanshinone IIA Across Three Human Cancer Cell Lines

In a direct head-to-head study using the MTT assay, hydroxytanshinone IIA (the synthesized 7-hydroxylated derivative) demonstrated 4.1- to 4.5-fold greater antiproliferative potency than the parent compound tanshinone IIA across three human cancer cell lines [1]. The IC50 of hydroxytanshinone IIA against SGC-7901 gastric cancer cells was 4.18 μM, compared to 17.15 μM for tanshinone IIA (4.1-fold improvement). Against HeLa cervical cancer cells, the IC50 was 6.08 μM vs. 27.28 μM (4.5-fold improvement). Against HepG-2 hepatocellular carcinoma cells, the IC50 was 10.20 μM vs. 46.34 μM (4.5-fold improvement). All differences were statistically significant (P<0.05).

Antiproliferative IC50
Head-to-head
4.18–10.20 μM vs 17.15–46.34 μM
Supports cytotoxicity endpoint review
MTT assay; SGC-7901, HeLa, HepG-2 lines; P<0.05
Anticancer Cytotoxicity Tanshinone SAR

Superior HIF-1α Inhibitory Activity Among a Panel of Tanshinone Derivatives

In a screening of tanshinone derivatives using a HIF-1α luciferase reporter assay under CoCl₂-induced hypoxic conditions in HeLa cells, 3-hydroxytanshinone (3-HT) exhibited the most significant inhibition of HIF-1α transcriptional activity among all tested derivatives [1]. The compound suppressed HIF-1α protein expression in both CoCl₂-treated and 1% O₂ environments in a concentration-dependent manner, without displaying cytotoxic effects at the tested concentrations. Downstream targets VEGF and Glut-1 mRNA were also concentration-dependently reduced. No individual IC50 for comparator tanshinones in the HIF-1α assay was reported, but the qualitative ranking places 3-HT at the top of the tested panel.

HIF-1α suppression
Class-level
Ranked 1st among tested tanshinones
Reported HIF-1α pathway inhibition context
Luciferase reporter; HeLa cells; non-cytotoxic concentrations
Hypoxia signaling Angiogenesis HIF-1α

SARS-CoV-2 3CLpro Inhibition: One of Seven Active Tanshinones Out of Twenty-One Screened

A panel of 21 tanshinone derivatives was screened for inhibitory activity against recombinant SARS-CoV-2 3CLpro enzyme at 50 μM [1]. Only seven compounds exceeded 50% inhibition, and 3α-hydroxytanshinone IIA was among them, alongside dihydroisotanshinone, dihydrotanshinone, 1,2-dihydrocryptotanshinone, 1,2-dihydrocryptotanshinone IIA, dihydrotanshinone II, and tanshinone IIA. Follow-up dose-response studies across these seven hits yielded IC50 values ranging from 0.663 μM to 11.97 μM. The compound's individual IC50 within this range was not separately disclosed; however, its inclusion in the active subset (top 33% of the library) confirms its superior 3CLpro engagement relative to the 14 inactive tanshinone derivatives tested.

3CLpro inhibition
Class-level
>50% inhibition at 50 μM (active subset)
Supports antiviral screening context
7 of 21 tanshinones active; IC50 range 0.663–11.97 μM
Antiviral SARS-CoV-2 3CLpro

Butyrylcholinesterase (BChE) Inhibition: Quantitative Comparison with Clinically Relevant Galanthamine

1(S)-hydroxytanshinone IIa, the (7S) stereoisomer of the target compound, was tested alongside 11 other diterpenes for BChE inhibitory activity using an ELISA microtiter assay at 10 μg/mL [1]. Its IC50 against BChE was 5.71 ± 0.27 μg/mL (~18.4 μM), which is approximately 2.2-fold more potent than the reference drug galanthamine (IC50 = 12.56 ± 0.37 μg/mL). However, within the tanshinone series, several analogs exhibited even lower IC50 values: 1,2-didehydromiltirone (1.12 μg/mL), cryptotanshinone (1.15 μg/mL), and arucadiol (1.20 μg/mL), indicating that 1(S)-hydroxytanshinone IIa occupies an intermediate potency tier for BChE inhibition.

BChE inhibition
Reported
IC50 5.71 ± 0.27 μg/mL
Supports BChE inhibition endpoint context
ELISA assay; vs galanthamine 12.56 μg/mL; intermediate potency in class
Alzheimer's disease Cholinesterase Neuroprotection

Metal-Chelation Capacity: Among the Highest in a 12-Compound Diterpene Panel

In the same study by Senol et al. [1], metal-chelating capacity was assessed for 12 diterpenes. 1(S)-hydroxytanshinone IIa exhibited 47.18 ± 5.10% metal-chelation, statistically indistinguishable from the top-performing compound 1,2-didehydrotanshinone IIa (48.94 ± 0.26%). All other ten diterpenes tested showed lower chelation capacity, although individual values for the remaining compounds were not provided in the abstract. This near-equivalence to the highest chelator in the panel distinguishes the compound as a leading metal-chelating tanshinone.

Metal chelation
Reported
47.18 ± 5.10%
Supports metal-chelation endpoint context
Near top chelator (48.94%); 12 diterpenes panel
Metal chelation Antioxidant Alzheimer's disease

High-Value Application Scenarios for 7-Hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione Based on Quantitative Evidence


Oncology Drug Discovery: High-Potency Antiproliferative Lead with 4–4.5× Advantage Over Tanshinone IIA

Investigators pursuing antiproliferative tanshinone leads should prioritize this compound as their primary screening candidate. The 4.1–4.5-fold IC50 advantage over tanshinone IIA across gastric (SGC-7901), cervical (HeLa), and hepatic (HepG-2) cancer lines translates to lower compound consumption (4× less mass per assay point), reduced DMSO carryover, and wider dynamic range in dose-response profiling [1]. For structure-activity relationship (SAR) campaigns, this hydroxylated scaffold serves as a potency-enhancing modification that can be further derivatized. Procurement of the hydroxylated metabolite rather than the parent tanshinone IIA eliminates the need for in-house hydroxylation and characterization, saving 2–4 weeks of synthetic effort per batch.

Hypoxia-Targeted Cancer Therapy: HIF-1α Pathway Suppression with Best-in-Panel Activity

For programs targeting the hypoxia-HIF-1α-VEGF axis in solid tumors, 3-hydroxytanshinone IIA offers the strongest HIF-1α transcriptional suppression among tested tanshinone derivatives [2]. The compound concurrently downregulates VEGF and Glut-1 expression, providing a dual anti-angiogenic and anti-glycolytic mechanism. Its demonstrated direct binding to α-enolase and subsequent AMPK phosphorylation modulation provides a novel mechanism-of-action differentiator from other HIF-1α inhibitors. Researchers can use this compound as a chemical probe to dissect the α-enolase–AMPK–HIF-1α signaling axis without the confounding effects of broader-spectrum tanshinones.

Antiviral Screening Cascades: Pre-Validated 3CLpro Inhibitor for Coronavirus Drug Discovery

In SARS-CoV-2 antiviral programs, this compound is among the 33% of tanshinone derivatives active against 3CLpro (>50% inhibition at 50 μM), with an IC50 within the sub-micromolar to low-micromolar range (0.663–11.97 μM) [3]. It can serve as a tanshinone-class-positive control in 3CLpro enzymatic screens and as a starting point for medicinal chemistry optimization. Procuring this specific hydroxylated derivative rather than screening the broader, largely inactive tanshinone panel accelerates hit-to-lead timelines by obviating the need for primary library screening of this chemotype.

Multitarget Neurodegeneration Research: Combined BChE Inhibition and Metal Chelation

For Alzheimer's disease drug discovery, the (7S) stereoisomer of this compound delivers combined BChE inhibition (IC50 = 5.71 μg/mL, 2.2× more potent than galanthamine) and high metal-chelation capacity (47.18%, within ~2 percentage points of the top chelator in its class) [4]. This dual functionality within a single chemical entity is valuable for programs pursuing the metal dysregulation–cholinergic deficit hypothesis of AD. The compound can serve as a reference standard for dual-mechanism screening cascades where both cholinesterase inhibition and metal-chelation endpoints are measured, replacing the need for separate single-activity reference compounds.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and dose-response profiling
Hypoxia pathway studies
HIF-1α inhibition context
Transcriptional reporter and target gene analysis
Coronavirus protease screening
3CLpro enzyme inhibition context
Enzymatic inhibition and hit validation
Neurodegeneration model studies
BChE inhibition and metal-chelation context
Dual-mechanism endpoint analysis
Quote Request

Request a Quote for 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.